Cas no 1806471-97-5 (Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate)

Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate is a versatile intermediate in organic synthesis, particularly valuable for its bifunctional reactivity due to the presence of both carboxyl and carbonyl groups. The chloro and oxo substituents enhance its utility in nucleophilic substitution and condensation reactions, making it a key precursor for pharmaceuticals and fine chemicals. Its ester group offers stability while allowing further derivatization under mild conditions. The compound’s structural features facilitate the construction of complex heterocycles and chiral molecules, underscoring its importance in medicinal chemistry and material science applications. Proper handling is advised due to its reactive functional groups.
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate structure
1806471-97-5 structure
Product name:Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate
CAS No:1806471-97-5
MF:C14H15ClO6
Molecular Weight:314.718303918839
CID:4959701

Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate
    • インチ: 1S/C14H15ClO6/c1-2-21-14(20)8-3-4-11(12(17)13(18)19)9(5-8)6-10(16)7-15/h3-5,12,17H,2,6-7H2,1H3,(H,18,19)
    • InChIKey: VEROAZBPYAUYEN-UHFFFAOYSA-N
    • SMILES: ClCC(CC1C=C(C(=O)OCC)C=CC=1C(C(=O)O)O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 397
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 101

Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015002839-1g
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate
1806471-97-5 97%
1g
1,534.70 USD 2021-06-21
Alichem
A015002839-500mg
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate
1806471-97-5 97%
500mg
815.00 USD 2021-06-21
Alichem
A015002839-250mg
Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate
1806471-97-5 97%
250mg
480.00 USD 2021-06-21

Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate 関連文献

Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoateに関する追加情報

Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate (CAS No. 1806471-97-5): A Comprehensive Overview

Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate, identified by its CAS number 1806471-97-5, is a complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a benzoate core with multiple functional groups, exhibits a unique set of chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate is characterized by the presence of a benzoic acid ester at the 4-position, a carboxy(hydroxy)methyl group at the 1-position, and a 3-chloro-2-oxopropyl substituent at the 3-position. This arrangement of functional groups imparts distinct reactivity and binding capabilities, making it an intriguing subject for further investigation.

In recent years, there has been growing interest in exploring the pharmacological potential of this compound. The benzoate moiety is well-known for its role in various pharmaceuticals due to its ability to interact with biological targets in multiple ways. Specifically, the carboxy(hydroxy)methyl group can participate in hydrogen bonding interactions, while the chloro and oxopropyl substituents can influence electronic properties and metabolic stability. These features collectively contribute to the compound's potential as a scaffold for drug discovery.

One of the most compelling aspects of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate is its versatility in chemical modifications. Researchers have leveraged these modifications to develop derivatives with enhanced pharmacological activity. For instance, studies have shown that structural analogs of this compound exhibit significant inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. These findings underscore the importance of this compound as a building block for medicinal chemistry.

The synthesis of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the preparation of key intermediates, such as 4-hydroxymethylbenzoic acid esters, which are then functionalized to introduce the chloro and oxopropyl groups. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and regioselective hydroxymethylation, are often employed to achieve high yields and purity.

Recent advancements in computational chemistry have further enhanced our understanding of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate's behavior. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing valuable information for rational drug design. These computational approaches complement experimental efforts by predicting potential drug candidates and optimizing their structures for improved efficacy.

The pharmacological profile of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, preliminary data suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative disorders. These findings highlight the broad therapeutic applications that this compound could potentially address.

As research continues to evolve, new methodologies are being developed to improve the synthesis and characterization of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate. Techniques such as high-throughput screening and automated synthesis are enabling researchers to explore larger chemical spaces more efficiently. These innovations are expected to accelerate the discovery process and lead to the identification of novel therapeutic agents based on this scaffold.

The environmental impact of Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate is also an important consideration in its development. Efforts are being made to optimize synthetic routes to minimize waste and reduce environmental footprint. Green chemistry principles are being integrated into the design of synthetic processes to ensure sustainability throughout the drug development lifecycle.

In conclusion, Ethyl 4-(carboxy(hydroxy)methyl)-3-(3-chloro-2-oxopropyl)benzoate (CAS No. 1806471-97-5) represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activity. Ongoing studies continue to uncover new applications for this compound, reinforcing its potential as a valuable tool in drug discovery and development.

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